Ruxolitinib

Descripción

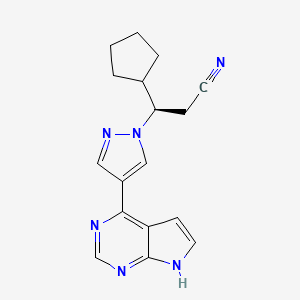

Structure

3D Structure

Propiedades

IUPAC Name |

(3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNKQEVNSGCOJV-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)[C@@H](CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10240930 | |

| Record name | Ruxolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble in aqueous buffers across a pH of 1-8 | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

Colorless oil | |

CAS No. |

941678-49-5 | |

| Record name | Ruxolitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941678-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ruxolitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941678495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ruxolitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08877 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ruxolitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RUXOLITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82S8X8XX8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RUXOLITINIB | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8259 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ruxolitinib's Mechanism of Action in the JAK-STAT Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Ruxolitinib, a potent and selective inhibitor of Janus kinases (JAKs), with a primary focus on its role in modulating the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. This document provides a comprehensive overview of the molecular interactions, cellular consequences, and key experimental methodologies used to characterize this therapeutic agent.

Introduction to the JAK-STAT Pathway and this compound

The JAK-STAT signaling cascade is a critical intracellular pathway that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, thereby regulating fundamental cellular processes such as proliferation, differentiation, apoptosis, and immune responses. The pathway consists of three main components: a receptor, a Janus kinase (JAK), and a Signal Transducer and Activator of Transcription (STAT) protein. Dysregulation of this pathway is a hallmark of various myeloproliferative neoplasms (MPNs) and inflammatory diseases.

This compound (formerly INCB018424) is an orally bioavailable, ATP-competitive inhibitor of JAK1 and JAK2.[1][2] Its therapeutic efficacy stems from its ability to attenuate the aberrant signaling characteristic of diseases driven by overactive JAK-STAT pathways.[3]

Molecular Mechanism of this compound Action

This compound exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase domains of JAK1 and JAK2, preventing the phosphorylation and subsequent activation of these enzymes.[4] This inhibition is crucial as JAKs, upon activation by cytokine receptor engagement, phosphorylate themselves and the intracellular tails of the receptors. These phosphorylated receptor residues then serve as docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. By blocking the initial JAK-mediated phosphorylation events, this compound effectively halts the entire downstream signaling cascade.

Quantitative Data on this compound's Inhibitory Activity

This compound exhibits high potency and selectivity for JAK1 and JAK2 over other kinases, particularly JAK3. This selectivity is clinically significant as JAK3 is primarily involved in lymphocyte development, and its inhibition can lead to broader immunosuppression.

| Kinase | IC50 (nM) | Reference(s) |

| JAK1 | 3.3 | [2] |

| JAK2 | 2.8 | [2] |

| TYK2 | 19 | [2] |

| JAK3 | 428 | [2] |

| Table 1: In vitro inhibitory concentrations (IC50) of this compound against JAK family kinases. |

The cellular activity of this compound has been demonstrated in various cell lines, where it effectively inhibits cell proliferation and induces apoptosis in cells dependent on JAK-STAT signaling.

| Cell Line | Assay | IC50 (nM) | Reference(s) |

| Ba/F3 (JAK2V617F) | Proliferation | 127 | [5] |

| HEL (JAK2V617F) | Proliferation | 223 | [5] |

| Erythroid Progenitors (PV patients) | Colony Formation | 67 | [5] |

| Erythroid Progenitors (Healthy donors) | Colony Formation | >400 | [5] |

| Table 2: Cellular inhibitory concentrations (IC50) of this compound. |

Downstream Effects of JAK-STAT Inhibition by this compound

The inhibition of JAK1 and JAK2 by this compound leads to a cascade of downstream effects, ultimately resulting in the therapeutic benefits observed in patients.

Inhibition of STAT Phosphorylation

A primary and direct consequence of this compound treatment is the dose-dependent reduction in the phosphorylation of STAT proteins, particularly STAT3 and STAT5.[6][7] This has been consistently demonstrated in both preclinical models and in peripheral blood mononuclear cells from patients treated with this compound.[2]

Induction of Apoptosis

By blocking the pro-survival signals mediated by the JAK-STAT pathway, this compound induces apoptosis in malignant cells that are dependent on this pathway for their growth and survival.[4] This effect has been observed in various cancer cell lines.[8][9]

Reduction of Pro-inflammatory Cytokines

A key clinical benefit of this compound is the significant reduction in the levels of circulating pro-inflammatory cytokines, such as IL-6 and TNF-α.[2] This contributes to the alleviation of constitutional symptoms and the reduction of splenomegaly in patients with myelofibrosis.[1]

Key Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Specific details may vary based on the cell type and experimental context.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified JAK kinases.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate are prepared in a kinase buffer.

-

Compound Dilution: this compound is serially diluted in DMSO and then further diluted in the kinase buffer.

-

Reaction Initiation: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and this compound.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 60 minutes at room temperature).

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay that measures ATP consumption.[5]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting for STAT Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of STAT proteins in whole-cell lysates.

Methodology:

-

Cell Culture and Treatment: Cells are cultured to an appropriate density and then treated with varying concentrations of this compound for a specified duration. In some experiments, cells are stimulated with a cytokine (e.g., IL-6) to induce STAT phosphorylation.[2]

-

Cell Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STATs (e.g., anti-phospho-STAT3) and total STATs. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6][10]

Flow Cytometry for Apoptosis

Objective: To quantify the induction of apoptosis by this compound in a cell population.

Methodology:

-

Cell Treatment: Cells are treated with this compound at various concentrations for a defined period.

-

Cell Staining: The treated cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[8][9] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

-

Flow Cytometric Analysis: The stained cells are analyzed using a flow cytometer. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are determined.

Conclusion

This compound is a potent and selective inhibitor of JAK1 and JAK2, which effectively abrogates the dysregulated signaling of the JAK-STAT pathway that drives the pathophysiology of myeloproliferative neoplasms and other inflammatory conditions. Its mechanism of action, characterized by the inhibition of STAT phosphorylation, induction of apoptosis in malignant cells, and reduction of pro-inflammatory cytokine levels, has been extensively validated through a variety of in vitro and in vivo experimental models. This technical guide provides a foundational understanding of this compound's core mechanism for professionals engaged in research and drug development in this therapeutic area.

References

- 1. A Double-Blind Placebo-Controlled Trial of this compound for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A phase II study of the oral JAK1/JAK2 inhibitor this compound in advanced relapsed/refractory Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stathmin 1 inhibition amplifies this compound-induced apoptosis in JAK2V617F cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

Ruxolitinib's Selectivity Profile: A Technical Guide to JAK1 vs JAK2 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of ruxolitinib, a potent inhibitor of Janus kinases (JAKs), with a specific focus on its activity against JAK1 and JAK2. This compound is a first-in-class JAK1/2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera, conditions characterized by dysregulated JAK-STAT signaling.[1] Understanding its selectivity is crucial for elucidating its mechanism of action and guiding further drug development efforts.

Quantitative Selectivity Profile

This compound exhibits potent inhibitory activity against both JAK1 and JAK2, with slightly higher potency for JAK2. Its selectivity for JAK1 and JAK2 is significantly greater than for other members of the JAK family, namely JAK3 and Tyrosine Kinase 2 (TYK2). This selectivity is critical to its therapeutic effect, as JAK1 and JAK2 are key mediators in the signaling pathways of cytokines and growth factors that are dysregulated in myeloproliferative neoplasms.[2][3]

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity.

| Kinase Target | IC50 (nM) | Fold Selectivity (vs. JAK2) |

| JAK1 | 3.3 | ~1.2x |

| JAK2 | 2.8 | 1x |

| TYK2 | 19 | ~6.8x |

| JAK3 | 428 | >150x |

Data compiled from multiple preclinical studies.[2][4]

The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine and growth factor signals to the nucleus, leading to the regulation of gene expression. This pathway plays a fundamental role in hematopoiesis, immune response, and inflammation. Dysregulation of the JAK-STAT pathway is a hallmark of various diseases, including myeloproliferative neoplasms and autoimmune disorders.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of this compound's selectivity profile relies on robust biochemical and cell-based assays. These experiments are designed to quantify the inhibitory activity of the compound against purified enzymes and within a cellular context.

Biochemical Kinase Assay (In Vitro)

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified JAK isoforms.

Objective: To determine the IC50 values of this compound against JAK1, JAK2, JAK3, and TYK2.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are expressed and purified. A synthetic peptide substrate, such as a poly(Glu, Tyr) peptide, is used for the kinase reaction.

-

Compound Preparation: this compound is serially diluted in an appropriate solvent, typically dimethyl sulfoxide (DMSO), to create a range of concentrations.

-

Kinase Reaction: The kinase reaction is initiated by mixing the purified JAK enzyme, the peptide substrate, and ATP in a reaction buffer. The reaction is carried out in the presence of varying concentrations of this compound or a vehicle control (DMSO).

-

Detection: The extent of substrate phosphorylation is measured. A common method is the use of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, where a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin are used to detect the phosphorylated, biotinylated peptide substrate.

-

Data Analysis: The fluorescence signal is measured, and the percent inhibition of kinase activity is calculated for each this compound concentration. The IC50 value is then determined by fitting the data to a four-parameter logistic equation using non-linear regression analysis.[5][6]

Caption: Workflow for a typical in vitro biochemical kinase assay.

Cell-Based Phosphorylation Assay

This assay assesses the ability of this compound to inhibit JAK-mediated signaling within a cellular environment by measuring the phosphorylation of downstream STAT proteins.

Objective: To determine the cellular potency of this compound in inhibiting cytokine-induced STAT phosphorylation.

Methodology:

-

Cell Culture and Stimulation: A cytokine-dependent cell line, such as Ba/F3 cells expressing the erythropoietin receptor or human peripheral blood mononuclear cells (PBMCs), is used. The cells are pre-incubated with various concentrations of this compound. Subsequently, the cells are stimulated with a specific cytokine (e.g., IL-6, erythropoietin) to activate the JAK-STAT pathway.[4]

-

Cell Lysis: Following stimulation, the cells are lysed to release intracellular proteins.

-

Detection of Phosphorylated STAT: The levels of phosphorylated STAT proteins (e.g., pSTAT3, pSTAT5) are quantified using methods such as:

-

Western Blotting: Proteins from the cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the STAT protein.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that uses specific capture and detection antibodies to quantify the amount of phosphorylated STAT in the cell lysate.

-

Flow Cytometry (Phosflow): Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against phosphorylated STAT proteins, allowing for the quantification of phosphorylation on a single-cell level.

-

-

Data Analysis: The inhibition of STAT phosphorylation is quantified relative to the cytokine-stimulated control. The IC50 value is calculated by plotting the percent inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

These detailed protocols provide a framework for the consistent and accurate determination of this compound's selectivity profile, which is essential for both preclinical research and clinical applications. The combined data from these assays confirm this compound as a potent and selective inhibitor of JAK1 and JAK2, providing a clear rationale for its therapeutic efficacy in diseases driven by aberrant JAK-STAT signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a targeted treatment option for patients with polycythemia vera - PMC [pmc.ncbi.nlm.nih.gov]

- 3. novartis.com [novartis.com]

- 4. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Ruxolitinib's Ripple Effect: A Technical Guide to Downstream Signaling Beyond STAT3/5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2), has become a cornerstone in the treatment of myeloproliferative neoplasms (MPNs) by targeting the dysregulated JAK-STAT signaling pathway. While its efficacy is largely attributed to the inhibition of STAT3 and STAT5 phosphorylation, a growing body of evidence reveals that the signaling cascade initiated by this compound extends far beyond this canonical axis. This technical guide provides an in-depth exploration of the non-STAT3/5 downstream signaling effects of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the modulation of key cellular pathways, present quantitative data on these effects, and provide detailed experimental protocols for their investigation.

Core Downstream Signaling Pathways Affected by this compound

This compound's influence radiates from its primary targets, JAK1 and JAK2, to intersect with several other critical signaling networks. Understanding these alternative pathways is crucial for a complete picture of this compound's mechanism of action, its potential for therapeutic expansion, and the basis of its adverse effect profile.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

The MAPK/ERK pathway is a central regulator of cell proliferation, differentiation, and survival. Evidence suggests that this compound can modulate this pathway, although the effects can be context-dependent.

Phosphatidylinositol 3-Kinase (PI3K)/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is another critical regulator of cell growth, survival, and metabolism. This compound has been shown to impact this pathway, often in a cell-type and context-specific manner, which can have significant implications for its anti-cancer activity.

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway plays a crucial role in inflammation and immunity. This compound's immunomodulatory effects are, in part, mediated through its influence on this pathway. By inhibiting JAKs, this compound can attenuate the signaling that leads to the activation of NF-κB.

Quantitative Analysis of this compound's Downstream Effects

The following tables summarize the quantitative data on the effects of this compound on various downstream signaling components beyond STAT3/5.

Table 1: Off-Target Kinase Inhibition by this compound

| Target Kinase | Assay Type | IC50 / Kd | Reference |

| ROCK1 | Biochemical Assay | IC50: 25 nM | [1] |

| ROCK2 | Biochemical Assay | IC50: 7 nM | [1] |

| CaMKII | Cell-based Reporter Assay | IC50: ~1.5 µM | [2][3] |

| TYK2 | Cell-free Assay | IC50: 19 nM | [4] |

| JAK3 | Cell-free Assay | IC50: 428 nM | [4] |

Table 2: Effects of this compound on MAPK and PI3K/AKT Pathways

| Cell Line | Treatment | Effect on p-ERK | Effect on p-AKT | Reference |

| U87 Glioblastoma | 200 nM this compound | 0.51-fold decrease | Not Reported | [5] |

| MDA-MB-231 Breast Cancer | This compound + MK-2206 | Not Reported | Decreased | [6] |

| SET-2 (JAK2V617F+) | This compound (0.5-2 µM) | Decreased | Not Reported | [4] |

Table 3: Effects of this compound on NF-κB Pathway

| Cell Type | Assay | Treatment | Fold Change in NF-κB Activity | Reference |

| PMN-MDSCs | Western Blot (p-p65) | This compound (in vivo) | Increased | [7] |

Note: The effect of this compound on NF-κB can be complex and cell-type specific. In some contexts, it can lead to a bypass activation.

Detailed Experimental Protocols

Western Blot Analysis of ERK and AKT Phosphorylation

a. Cell Lysis and Protein Quantification:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control for the specified duration.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

b. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.

-

Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-AKT, or total AKT overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

NF-κB Luciferase Reporter Assay

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

After a pre-incubation period, stimulate the cells with an NF-κB activator (e.g., TNF-α) for the appropriate time.

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the fold change in NF-κB activity relative to the stimulated control.

Phosphoproteomics Sample Preparation and Analysis

-

Treat cells with this compound and lyse them in a buffer containing a cocktail of phosphatase and protease inhibitors.

-

Reduce and alkylate the proteins, followed by digestion with trypsin.

-

Enrich for phosphopeptides using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

-

Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the phosphopeptides using specialized software to determine changes in phosphorylation levels between different treatment conditions.

Conclusion

The signaling landscape influenced by this compound is more intricate than a simple linear inhibition of the JAK/STAT3/5 pathway. Its modulatory effects on the MAPK/ERK, PI3K/AKT/mTOR, and NF-κB pathways, as well as its off-target interactions with other kinases, contribute significantly to its overall pharmacological profile. A deeper understanding of these non-canonical signaling effects is paramount for optimizing its therapeutic use, predicting and managing adverse events, and exploring novel combination therapies. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and quantify the multifaceted downstream consequences of this compound treatment. This continued exploration will undoubtedly unveil new avenues for therapeutic intervention and a more complete understanding of JAK inhibitor biology.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Dose Dependent Effects of this compound on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

Preclinical Evidence for Ruxolitinib in Autoimmune Models: A Technical Guide

Executive Summary: Ruxolitinib, a potent and selective oral inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2), has emerged as a significant therapeutic agent in managing myeloproliferative neoplasms and graft-versus-host disease.[1][2] Its core mechanism involves the disruption of the JAK-STAT signaling pathway, a critical cascade for a multitude of cytokines and growth factors that drive immune and inflammatory responses.[3][4] Dysregulation of this pathway is a hallmark of many autoimmune diseases. This technical guide provides an in-depth summary of the preclinical evidence supporting the use of this compound in various animal models of autoimmunity, including multiple sclerosis, systemic sclerosis, lupus, psoriasis, and atopic dermatitis. It presents key quantitative data in structured tables, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in signal transduction for over 50 cytokines and growth factors.[4] In autoimmune diseases, hyperactivation of these pathways leads to a pro-inflammatory state.

This compound exerts its therapeutic effect by competitively binding to the ATP-binding site of JAK1 and JAK2, preventing their phosphorylation and activation.[1][3] This inhibition blocks the subsequent phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). As a result, the activated STATs cannot dimerize and translocate to the nucleus, which in turn prevents the transcription of target genes, including those encoding pro-inflammatory cytokines like interleukins (ILs) and interferons (IFNs).[5][6] This disruption of the cytokine signaling cascade is the fundamental mechanism behind this compound's anti-inflammatory and immunomodulatory effects.[3][4]

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. hcp.jakafi.com [hcp.jakafi.com]

- 3. What is the mechanism of action of this compound Phosphate? [synapse.patsnap.com]

- 4. Frontiers | Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of this compound [frontiersin.org]

- 5. This compound reverses Dysregulated T Helper Cell Responses and controls Autoimmunity caused by a Novel STAT1 Gain of Function Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of JAK1/2 inhibition by this compound in a murine model of chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Underpinnings of Ruxolitinib's Anti-Inflammatory Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib, a potent and selective inhibitor of Janus kinase (JAK) 1 and JAK2, has emerged as a significant therapeutic agent in the management of myeloproliferative neoplasms.[1][2] Beyond its established role in hematological disorders, a growing body of evidence illuminates the profound anti-inflammatory properties of this compound, positioning it as a promising candidate for a spectrum of inflammatory and autoimmune diseases.[1][3] This technical guide provides an in-depth exploration of the molecular basis for this compound's anti-inflammatory effects, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, present quantitative data on its impact on inflammatory mediators, provide detailed experimental protocols for assessing its activity, and visualize key pathways and workflows.

Core Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The cornerstone of this compound's anti-inflammatory and immunosuppressive activity lies in its competitive inhibition of the ATP-binding site of JAK1 and JAK2.[4][5] These non-receptor tyrosine kinases are pivotal transducers of signals for a multitude of cytokines and growth factors that are central to the inflammatory cascade.[6][7]

Upon cytokine binding to their cognate receptors, JAKs become activated and phosphorylate the intracellular receptor tails. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of a vast array of pro-inflammatory genes.[8]

This compound effectively disrupts this signaling cascade at its origin. By blocking the catalytic activity of JAK1 and JAK2, it prevents the phosphorylation and subsequent activation of STAT proteins, most notably STAT3 and STAT5.[9][10][11] This blockade leads to a significant reduction in the production of numerous pro-inflammatory cytokines, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interferon-gamma (IFN-γ), thereby attenuating the inflammatory response.[9][12][13]

Caption: Workflow for in vitro cytokine inhibition assay.

Protocol 2: Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 (pSTAT3) in cell lysates to assess the inhibitory effect of this compound on JAK-STAT signaling.

1. Cell Culture and Treatment:

-

Seed a suitable cell line (e.g., HeLa or a hematopoietic cell line) in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours prior to treatment.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.

2. Stimulation:

-

Stimulate the cells with a cytokine known to activate the JAK-STAT pathway, such as IL-6 (10 ng/mL) or IFN-γ (10 ng/mL), for 15-30 minutes.

3. Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

4. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

5. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (e.g., anti-pSTAT3 Tyr705) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

To control for protein loading, strip the membrane and re-probe with an antibody against total STAT3 and a housekeeping protein like GAPDH or β-actin.

7. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software.

Logical Relationship of this compound's Anti-inflammatory Action

The anti-inflammatory effects of this compound can be understood as a direct consequence of its primary mechanism of action, leading to a cascade of downstream effects on the immune system.

dot

References

- 1. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Pharmacodynamics of this compound: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. EXPAND, a dose-finding study of this compound in patients with myelofibrosis and low platelet counts: 48-week follow-up analysis | Haematologica [haematologica.org]

- 9. research.pasteur.fr [research.pasteur.fr]

- 10. ashpublications.org [ashpublications.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. worthington-biochem.com [worthington-biochem.com]

Methodological & Application

Ruxolitinib In Vitro Cell Line Proliferation Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] These enzymes are critical components of the JAK/STAT signaling pathway, which plays a pivotal role in cell proliferation, differentiation, and immune responses.[2] Dysregulation of this pathway is implicated in various malignancies and inflammatory diseases.[4] This document provides detailed protocols for assessing the anti-proliferative effects of this compound in vitro using common cell viability assays, such as MTT and WST-1. Additionally, it includes representative data on its efficacy in various cancer cell lines and a diagram of the targeted signaling pathway.

Mechanism of Action: Inhibition of the JAK/STAT Pathway

This compound exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway.[1] Cytokines and growth factors bind to their corresponding cell surface receptors, leading to the activation of associated JAKs.[5] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[2] These phosphorylated STATs dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation and survival.[2] this compound, as an ATP-competitive inhibitor of JAK1 and JAK2, blocks this cascade, leading to reduced cell proliferation and induction of apoptosis in sensitive cell lines.[1][5]

Caption: this compound inhibits the JAK/STAT signaling pathway.

Quantitative Data: this compound IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes reported IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | Assay Method | IC50 Value | Reference |

| Ba/F3 (JAK2 V617F) | Murine Pro-B | CellTiter-Glo | 126 nM | [3] |

| HEL | Erythroleukemia | MTT | 0.3 µM | [3] |

| Nalm-6 | Acute Lymphoblastic Leukemia | CCK-8 | 47.7 µM | [6] |

| LS411N | Colorectal Cancer | MTT | ~20 µM | [7] |

| SW620 | Colorectal Cancer | MTT | ~30 µM | [7] |

| U87MG | Glioblastoma | WST-1 | 94.07 µM (at 24h) | [4] |

| L-428 | Hodgkin Lymphoma | MTS | >10 µM, <100 µM | [8] |

| HDLM-2 | Hodgkin Lymphoma | MTS | >1 µM, <10 µM | [8] |

| Karpas-1106P | Primary Mediastinal B-cell Lymphoma | MTS | >1 µM, <10 µM | [8] |

Experimental Protocols

The following are detailed protocols for determining the anti-proliferative effects of this compound using MTT and WST-1 assays.

This compound Stock Solution Preparation

This compound is soluble in DMSO.[9]

-

Reconstitution: To prepare a 10 mM stock solution, dissolve 10 mg of this compound (Molecular Weight: 306.37 g/mol ) in 3.26 mL of DMSO.[4]

-

Storage: Store the stock solution at -20°C. Aliquot to avoid repeated freeze-thaw cycles.[9]

Cell Culture and Seeding

-

Cell Culture: Culture cells in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[4]

-

Seeding:

-

For adherent cells, detach cells using trypsin-EDTA, neutralize, centrifuge, and resuspend in fresh medium.

-

For suspension cells, directly collect and centrifuge.

-

Count the cells using a hemocytometer or an automated cell counter.

-

Seed the cells into a 96-well plate at a density of 2,000 to 10,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line.[6]

-

This compound Treatment

-

Serial Dilutions: Prepare serial dilutions of this compound from the stock solution in culture medium to achieve the desired final concentrations.

-

Treatment: After allowing the cells to adhere overnight (for adherent cells), replace the medium with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.[4][8]

Cell Proliferation Assays

This colorimetric assay measures cell metabolic activity.[10][11] Viable cells with active metabolism convert MTT into a purple formazan product.[11]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]

-

Incubation: Incubate the plate for 4 hours at 37°C.[10]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[12][13]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[12]

The WST-1 assay is a colorimetric assay for the quantification of cell proliferation and viability.[14] Metabolically active cells reduce the WST-1 reagent to a soluble formazan dye.

-

WST-1 Addition: Add 10 µL of WST-1 reagent to each well.[14][15]

-

Incubation: Incubate the plate for 0.5 to 4 hours at 37°C. The optimal incubation time may vary depending on the cell type.[16]

-

Absorbance Measurement: Shake the plate thoroughly for 1 minute on a shaker.[15][16] Measure the absorbance at a wavelength between 420 and 480 nm. A reference wavelength of >600 nm is recommended.[14][16]

Caption: Workflow for this compound in vitro proliferation assay.

Data Analysis

-

Background Subtraction: Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate Percentage Viability: Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Control Cells)] x 100

-

Determine IC50: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.

Conclusion

The protocols outlined in this document provide a robust framework for evaluating the in vitro anti-proliferative activity of this compound. The choice of cell line and assay method should be guided by the specific research question. Consistent experimental execution and careful data analysis are crucial for obtaining reliable and reproducible results. These assays are fundamental in the preclinical assessment of this compound and other targeted therapies, contributing to a deeper understanding of their therapeutic potential in various cancer types.

References

- 1. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound Phosphate? [synapse.patsnap.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of action of this compound Phosphate? [synapse.patsnap.com]

- 6. This compound inhibits the proliferation and induces the apoptosis of MLL-r ALL cells through inactivating JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces apoptosis of human colorectal cancer cells by downregulating the JAK1/2-STAT1-Mcl-1 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Cell Signaling Technology [cellsignal.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. broadpharm.com [broadpharm.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Ruxolitinib Administration in Mouse Models of Myelofibrosis: Application Notes and Protocols

Introduction

Myelofibrosis (MF) is a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and debilitating constitutional symptoms. The discovery of mutations in the Janus kinase (JAK) signaling pathway, particularly the JAK2V617F mutation present in a majority of patients, has revolutionized the understanding and treatment of MF.[1][2] Ruxolitinib, a potent inhibitor of JAK1 and JAK2, has demonstrated significant clinical efficacy in reducing spleen size, alleviating symptoms, and improving overall survival in patients with MF.[3][4] Preclinical studies in mouse models of myelofibrosis have been instrumental in establishing the therapeutic potential of this compound and continue to be crucial for investigating novel combination therapies and understanding mechanisms of resistance.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in commonly used mouse models of myelofibrosis, intended for researchers, scientists, and drug development professionals.

Signaling Pathway

The JAK-STAT signaling pathway is central to the pathogenesis of myelofibrosis.[7] Cytokines and growth factors bind to their respective receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate Signal Transducers and Activators of Transcription (STATs), which subsequently dimerize, translocate to the nucleus, and regulate the transcription of genes involved in cell proliferation, differentiation, and survival.[7] In myelofibrosis, mutations such as JAK2V617F lead to constitutive activation of this pathway, driving the disease phenotype.[1][2] this compound inhibits JAK1 and JAK2, thereby blocking the downstream signaling cascade.[7][8]

Caption: this compound inhibits the constitutively active JAK-STAT pathway in myelofibrosis.

Data Presentation

The efficacy of this compound in mouse models of myelofibrosis has been demonstrated through various quantitative measures. The following tables summarize key findings from preclinical studies.

Table 1: Effect of this compound on Survival in a Ba/F3-EPOR-JAK2V617F Mouse Model

| Treatment Group | Survival Rate at 22 Days |

| Vehicle | 10% |

| This compound | 90% |

| [9] |

Table 2: Impact of this compound on Splenomegaly in JAK2V617F-Driven Mouse Models

| Mouse Model | Treatment | Spleen Weight/Volume Change | Reference |

| Ba/F3-EPOR-JAK2V617F | This compound | Markedly reduced splenomegaly | [5] |

| JAK2V617F Bone Marrow Transplant | This compound (60 mg/kg twice daily) | Significant reduction in spleen weight and size | [10] |

| JAK2V617F Retrovirally Transduced | Fedratinib (JAK2 inhibitor) | Reduction in spleen size | [11] |

Table 3: Effect of this compound on Hematological Parameters and Cytokines

| Parameter | Effect of this compound | Mouse Model | Reference |

| White Blood Cell (WBC) Count | Decreased | JAK2V617F Bone Marrow Transplant | [10] |

| Circulating Inflammatory Cytokines (IL-6, TNF-α) | Decreased | JAK2V617F-positive MPN model | [5][7] |

| JAK2V617F Allele Burden | Modest reduction | Not specified | [10] |

Experimental Protocols

Protocol 1: Induction of Myelofibrosis using Ba/F3-EPOR-JAK2V617F Cells

This protocol describes the establishment of a myelofibrosis-like disease in mice through the intravenous injection of Ba/F3 cells expressing both the erythropoietin receptor and the JAK2V617F mutation.

Materials:

-

Ba/F3-EPOR-JAK2V617F cells

-

Balb/c mice (6-8 weeks old)

-

Phosphate-buffered saline (PBS), sterile

-

Syringes and needles (27-30 gauge)

-

Cell counting apparatus (e.g., hemocytometer)

-

This compound (or vehicle control) formulation

Procedure:

-

Cell Culture: Culture Ba/F3-EPOR-JAK2V617F cells under appropriate conditions to ensure logarithmic growth.

-

Cell Preparation: Harvest and wash the cells with sterile PBS. Resuspend the cells in sterile PBS at a concentration of 1 x 10^6 cells per 100 µL.

-

Cell Injection: Inject 100 µL of the cell suspension (1 x 10^6 cells) into the lateral tail vein of each Balb/c mouse.

-

Treatment Initiation: Randomize mice into treatment and control groups. Begin administration of this compound or vehicle control as per the desired dosing regimen (see Protocol 3).

-

Monitoring: Monitor mice daily for signs of disease progression, including weight loss, lethargy, and ruffled fur.

-

Endpoint Analysis: At the experimental endpoint (e.g., 15-22 days post-inoculation or when humane endpoints are reached), euthanize the mice.[9] Collect blood for hematological analysis and harvest spleens for weight and histological assessment.

Protocol 2: Bone Marrow Transplant-Induced Myelofibrosis

This protocol outlines the generation of a more robust and clinically relevant mouse model of myelofibrosis through the transplantation of bone marrow cells transduced with a retrovirus expressing JAK2V617F.

Materials:

-

Donor mice (e.g., C57BL/6)

-

Recipient mice (e.g., C57BL/6, lethally irradiated)

-

Retrovirus expressing JAK2V617F

-

Bone marrow harvesting and transplantation reagents

-

This compound (or vehicle control) formulation

Procedure:

-

Donor Bone Marrow Harvest: Euthanize donor mice and harvest bone marrow from the femurs and tibias.

-

Retroviral Transduction: Transduce the harvested bone marrow cells with a retrovirus encoding the JAK2V617F mutation.

-

Recipient Irradiation: Lethally irradiate recipient mice to ablate their native hematopoietic system.

-

Bone Marrow Transplantation: Inject the transduced bone marrow cells into the irradiated recipient mice via tail vein injection.

-

Disease Development: Allow for the development of the myeloproliferative neoplasm-like disease over a period of several weeks.

-

Treatment Administration: Once the disease is established (as determined by monitoring peripheral blood counts and spleen size), initiate treatment with this compound or vehicle control.[6]

Protocol 3: this compound Formulation and Administration

This protocol provides guidance on the preparation and oral administration of this compound to mice.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles

-

Syringes

Procedure:

-

Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration. For example, to achieve a dose of 60 mg/kg in a 20g mouse with a gavage volume of 100 µL, the concentration would be 12 mg/mL. Ensure the suspension is homogenous before each administration.

-

Dosing Regimen: A commonly used and effective dose in mouse models is 60 mg/kg administered orally twice daily.[6][10]

-

Administration: Administer the this compound suspension or vehicle control to the mice via oral gavage.

-

Duration of Treatment: The duration of treatment will depend on the specific experimental aims and can range from a few weeks to several months.

Caption: A typical workflow for evaluating this compound in mouse models of myelofibrosis.

Conclusion

The administration of this compound in mouse models of myelofibrosis is a critical component of preclinical research in this field. The protocols and data presented here provide a foundation for designing and executing robust studies to evaluate the efficacy of this compound and other novel therapeutic agents. Careful consideration of the specific mouse model, dosing regimen, and outcome measures is essential for obtaining meaningful and reproducible results that can ultimately translate to improved therapies for patients with myelofibrosis.

References

- 1. Persistence of myelofibrosis treated with this compound: biology and clinical implications | Haematologica [haematologica.org]

- 2. Persistence of myelofibrosis treated with this compound: biology and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. Management of myelofibrosis after this compound failure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and Safety of this compound in the Treatment of Patients with Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. This compound: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 8. This compound for the treatment of myelofibrosis: its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficacy of this compound for Myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficacy of JAK1/2 inhibition in murine myeloproliferative neoplasms is not mediated by targeting oncogenic signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JAK2 inhibition has different therapeutic effects according to myeloproliferative neoplasm development in mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of Phosphorylated STAT3 Following Ruxolitinib Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the analysis of STAT3 phosphorylation (p-STAT3) by Western blot in response to treatment with Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2). The provided protocols and data are intended to assist in the preclinical evaluation of this compound and other JAK inhibitors.

Introduction

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in numerous cellular processes, including proliferation, differentiation, and immune response.[1][2] Dysregulation of this pathway, often characterized by the constitutive activation of STAT3, is a hallmark of various cancers and inflammatory diseases.[3][4] this compound is a selective inhibitor of JAK1 and JAK2, which are upstream activators of STAT3.[5][6][7] By inhibiting JAK1/2, this compound effectively blocks the phosphorylation and subsequent activation of STAT3, leading to reduced cell proliferation and induction of apoptosis in susceptible cell lines.[6][7] Western blot analysis is a fundamental technique to quantify the reduction in p-STAT3 levels and thereby assess the efficacy of this compound treatment.

Data Presentation

The following table summarizes the quantitative effects of this compound on p-STAT3 levels in various cancer cell lines as determined by Western blot analysis.

| Cell Line | Cancer Type | This compound Concentration | Treatment Time | p-STAT3 Inhibition | Reference |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | CAL-33, CAL 27, FaDu | ≥ 0.1 µM | 24 hours | Significant dose-dependent decrease | [8] |

| Ovarian Cancer | OVCAR-8, MDAH2774, SKOV3 | Increasing concentrations | 72 hours | Significant dose-dependent inhibition | [4] |

| Glioma | U87 | 200 nM | Not specified | p-STAT3 levels decreased by 0.58-fold compared to control | [9] |

| Hodgkin Lymphoma (HL) | L-428, HDLM-2 | 25 nM | 48 hours | Significant downregulation of p-STAT3 | [10] |

| Primary Mediastinal B-cell Lymphoma (PMBL) | Karpas-1106P | 25 nM | 48 hours | Significant downregulation of p-STAT3 | [10] |

| Myxoid Liposarcoma (MLS) | 2645-94, 1765-92, 402-91 | Not specified | 24 hours | Inhibition of p-STAT3 | [11] |

| Non-Small-Cell Lung Cancer (NSCLC) | Cisplatin-resistant cells | Not specified | Not specified | Down-regulated expression of phosphorylated STAT3 | [12] |

Signaling Pathway

The diagram below illustrates the JAK-STAT signaling pathway and the mechanism of action for this compound. Cytokine binding to its receptor leads to the activation of associated JAKs, which in turn phosphorylate STAT3. Phosphorylated STAT3 then dimerizes and translocates to the nucleus to regulate gene expression. This compound inhibits JAK1 and JAK2, thereby preventing STAT3 phosphorylation and activation.

Caption: JAK-STAT signaling pathway and this compound's inhibitory action.

Experimental Protocols

The following is a detailed protocol for performing Western blot analysis of p-STAT3 in cell cultures treated with this compound.

1. Cell Culture and Treatment: a. Culture the desired cell line to approximately 70-80% confluency in appropriate growth media. b. Treat the cells with varying concentrations of this compound (e.g., 0, 25, 100, 400, 1000 nM) or a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, or 72 hours).

2. Cell Lysis and Protein Extraction: a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. f. Collect the supernatant containing the total protein extract.

3. Protein Quantification: a. Determine the protein concentration of each sample using a Bradford or BCA protein assay according to the manufacturer's instructions.

4. SDS-PAGE: a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 10% SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer: a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. b. The transfer can be performed using a wet or semi-dry transfer system according to the manufacturer's protocol.

6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, e.g., Tyr705) overnight at 4°C with gentle agitation. Use the antibody dilution recommended by the manufacturer. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.

7. Signal Detection: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for the recommended time. c. Capture the chemiluminescent signal using an imaging system or X-ray film.

8. Stripping and Re-probing (for total STAT3 and loading control): a. To normalize the p-STAT3 signal, the membrane can be stripped of the primary and secondary antibodies using a stripping buffer. b. After stripping, wash the membrane and re-block it. c. Probe the membrane with a primary antibody for total STAT3. d. Repeat the washing and secondary antibody incubation steps. e. For a loading control, the membrane can be stripped again and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.

9. Densitometry Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the p-STAT3 band intensity to the total STAT3 intensity and then to the loading control intensity for each sample.

Experimental Workflow

The following diagram outlines the key steps in the Western blot analysis of p-STAT3 after this compound treatment.

Caption: Workflow for Western blot analysis of p-STAT3.

References

- 1. This compound: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling | Value-Based Cancer Care [valuebasedcancer.com]

- 2. The potential of JAK/STAT pathway inhibition by this compound in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The impact of JAK/STAT inhibitor this compound on the genesis of lymphoproliferative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound synergistically enhances the anti-tumor activity of paclitaxel in human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The potential of JAK/STAT pathway inhibition by this compound in the treatment of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. This compound: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. STAT3 activation as a predictive biomarker for this compound response in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Dose Dependent Effects of this compound on the Invasion and Tumorigenesis in Gliomas Cells via Inhibition of Interferon Gamma-Depended JAK/STAT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of the JAK/STAT pathway with this compound overcomes cisplatin resistance in non-small-cell lung cancer NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Identification of Ruxolitinib Sensitizers using CRISPR-Cas9 Screening

Introduction

Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2), is a targeted therapy used in the treatment of various myeloproliferative neoplasms and graft-versus-host disease. Despite its clinical efficacy, intrinsic and acquired resistance to this compound remains a significant challenge. Identifying genetic factors that modulate sensitivity to this compound is crucial for developing combination therapies to overcome resistance and enhance treatment outcomes. This application note describes a robust methodology employing a genome-wide CRISPR-Cas9 loss-of-function screen to identify genes that, when knocked out, sensitize cancer cells to this compound.

Principle

The core of this approach is a pooled CRISPR-Cas9 knockout screen. A lentiviral library of single-guide RNAs (sgRNAs) targeting all genes in the human genome is transduced into a population of Cas9-expressing cancer cells. Each cell receives a single sgRNA, leading to the knockout of a specific gene. The entire population of mutant cells is then treated with a sub-lethal dose of this compound. Over time, cells with gene knockouts that confer sensitivity to this compound will be depleted from the population. By sequencing the sgRNA repertoire at the beginning and end of the experiment, we can identify the genes whose knockout leads to this depletion, thus pinpointing this compound sensitizers.

Experimental Workflow

The overall experimental workflow for a CRISPR-Cas9 screen to identify this compound sensitizers is depicted below. The process begins with the preparation of the Cas9-expressing cell line and the lentiviral sgRNA library, followed by transduction, selection, and subsequent analysis of sgRNA abundance to identify sensitizing gene knockouts.

Protocol: Genome-wide CRISPR-Cas9 Screen to Identify this compound Sensitizers

This protocol is based on methodologies described in published studies performing similar screens.[1]

Cell Line Preparation

-

Cell Line Selection: Choose a cancer cell line relevant to the disease context of this compound treatment (e.g., MUTZ5, a human B-cell precursor leukemia cell line).[1]

-

Cas9 Expression: Stably express Cas9 nuclease in the chosen cell line. This is typically achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection (e.g., blasticidin).

-

Cas9 Activity Validation: Confirm Cas9 activity in the stable cell line using a functional assay, such as the SURVEYOR nuclease assay or by sequencing the target locus of a validated sgRNA.

Lentiviral sgRNA Library Preparation

-

Library Selection: Utilize a genome-scale sgRNA library, such as the Brunello library, which targets a comprehensive set of human genes with multiple sgRNAs per gene for robustness.[1]

-

Library Amplification: Amplify the sgRNA library plasmid DNA in E. coli to obtain a sufficient quantity for lentiviral packaging.

-

Lentivirus Production: Co-transfect the amplified sgRNA library plasmid with lentiviral packaging and envelope plasmids into a packaging cell line (e.g., HEK293T).

-

Virus Harvest and Titer: Harvest the lentiviral supernatant 48-72 hours post-transfection, filter, and determine the viral titer.

CRISPR-Cas9 Screen

-

Lentiviral Transduction: Transduce the Cas9-expressing cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.

-

Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).

-

Establish Baseline Population: Collect a cell pellet from a portion of the transduced and selected cells to serve as the day 0 or initial time point reference.

-

This compound Treatment:

-

Determine the half-maximal inhibitory concentration (IC50) of this compound for the Cas9-expressing cell line.

-

Culture the transduced cell population in the presence of this compound at its IC50 concentration.[1] A parallel culture should be maintained with a vehicle control (e.g., DMSO).[1]

-

Maintain the cell cultures for a sufficient duration to allow for the depletion of sensitive cells (e.g., 10-14 days).[1] Ensure the cell population is passaged as needed, maintaining a representative number of cells for each sgRNA in the library.

-

Data Acquisition and Analysis

-

Genomic DNA Extraction: At the end of the treatment period, harvest genomic DNA from both the this compound-treated and vehicle-treated cell populations, as well as the initial time point pellet.

-

sgRNA Sequencing: Amplify the integrated sgRNA sequences from the genomic DNA using PCR and prepare the amplicons for next-generation sequencing (NGS).

-

Data Analysis:

-

Align the sequencing reads to the sgRNA library to determine the abundance of each sgRNA in each sample.

-

Utilize bioinformatics tools such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) and DrugZ to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the control.[1]

-

Genes targeted by multiple significantly depleted sgRNAs are considered high-confidence this compound sensitizer hits.

-

Data Presentation: Example Quantitative Data

The results of a CRISPR-Cas9 screen for this compound sensitizers can be summarized in a table format. Below is an illustrative example of how to present the top gene hits.

| Gene Symbol | Description | This compound vs. DMSO (log2 Fold Change) | p-value | False Discovery Rate (FDR) |

| GENE A | Gene A description | -2.5 | 1.2e-6 | 5.8e-5 |

| GENE B | Gene B description | -2.1 | 3.5e-6 | 8.1e-5 |

| GENE C | Gene C description | -1.8 | 9.8e-6 | 1.5e-4 |

| GENE D | Gene D description | -1.6 | 2.1e-5 | 2.4e-4 |

| GENE E | Gene E description | -1.5 | 4.5e-5 | 3.9e-4 |

Signaling Pathway Visualization

A key outcome of identifying this compound sensitizers is the elucidation of signaling pathways that mediate resistance. For example, if the screen identifies multiple components of the RAS signaling pathway as sensitizers, it suggests that activation of this pathway contributes to this compound resistance. The diagram below illustrates the relationship between the JAK/STAT pathway, which is inhibited by this compound, and a potential resistance pathway like RAS signaling.

References

Application Notes and Protocols for Generating Ruxolitinib Dose-Response Curves in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruxolitinib is a potent and selective inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2.[1][2][3] These enzymes are critical components of the JAK/STAT signaling pathway, which plays a key role in cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is implicated in various malignancies, making this compound a valuable therapeutic agent in oncology research and drug development.[6][7] This document provides detailed protocols and application notes for generating this compound dose-response curves in cancer cell lines to determine its cytotoxic and anti-proliferative effects.

Mechanism of Action: The JAK/STAT Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the JAK-mediated phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] Under normal physiological conditions, cytokine binding to cell surface receptors activates associated JAKs.[4][8] Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in cell growth and survival.[4][5][8] In many cancers, the JAK/STAT pathway is constitutively activated, leading to uncontrolled cell proliferation.[6] this compound competitively inhibits the ATP-binding site of JAK1 and JAK2, thereby blocking this aberrant signaling and inducing apoptosis in malignant cells.[1][3][9]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line and the specific experimental conditions. The following table summarizes reported IC50 values and concentration ranges used in various studies.

| Cell Line | Cancer Type | This compound IC50 | This compound Concentration Range Tested | Reference |

| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | 47.7 µM | Not Specified | [10] |

| LS411N, SW620, DLD-1, HCT116, SW480 | Colorectal Cancer | 8 - 25 µM | 0 - 50 µM | [6] |

| K-562 | Chronic Myeloid Leukemia | 20 µM (at 48h) | 10 nM - 10 mM | |

| NCI-BL 2171 | Healthy B Lymphocytes | 23.6 µM (at 48h) | 10 nM - 10 mM | [11] |

| Ba/F3 (JAK2V617F) | Pro-B-cell line | 100 - 130 nM | Not Specified | [12] |

| Erythroid progenitors (PV patients) | Polycythemia Vera | 67 nM | Not Specified | [12] |

| UKE-1 (JAK2V617F) | Myeloid Leukemia | 0.1 - 1.0 µM | Not Specified | [13] |

Experimental Protocols

This section provides a detailed methodology for generating a this compound dose-response curve using a common cell viability assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 100% DMSO, or 10% SDS in 0.01 M HCl)[14]

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Protocol: this compound Dose-Response Curve Generation via MTT Assay

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize (for adherent cells) or gently resuspend (for suspension cells) and perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells in a 96-well plate at a predetermined optimal density (typically 2,000-10,000 cells/well in 100 µL of complete medium).[6] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).

-

-

This compound Preparation and Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.[11] Store at -20°C.

-

On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common starting range is 0 to 50 µM.[6] Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final concentration of DMSO) to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[11][15]

-

-

MTT Assay:

-

After the incubation period, add 10-20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[14]

-

Carefully aspirate the medium containing MTT without disturbing the formazan crystals.[14] For suspension cells, centrifuge the plate first to pellet the cells.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-